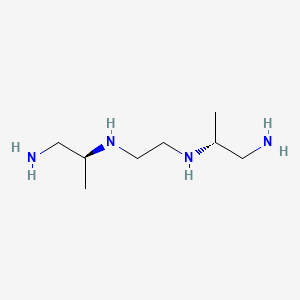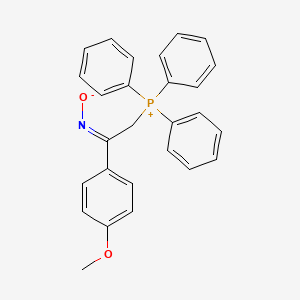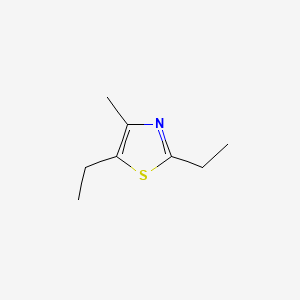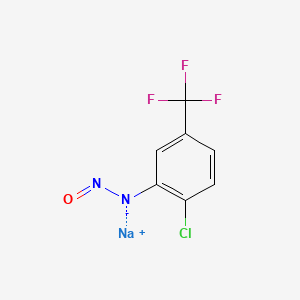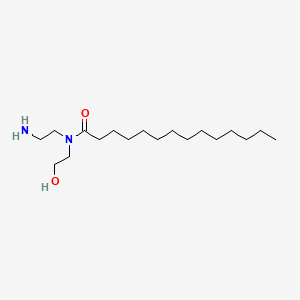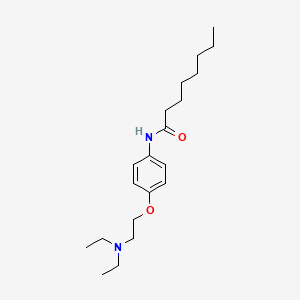
2-(1,1-Dimethylethyl)(1,1'-bicyclopentyl)-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 301-798-6 is known as 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol. This compound is a bicyclic alcohol with a molecular formula of C14H26O. It is characterized by its unique structure, which includes a bicyclopentyl ring system substituted with a tert-butyl group and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol typically involves the following steps:
Formation of the bicyclopentyl ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by selective functional group transformations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
2-(1,1-dimethylethyl)cyclohexanol: Similar structure but lacks the bicyclopentyl ring system.
2-(1,1-dimethylethyl)phenol: Contains a phenyl ring instead of the bicyclopentyl ring system.
Uniqueness: 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
94070-98-1 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
1-tert-butyl-2-cyclopentylcyclopentan-1-ol |
InChI |
InChI=1S/C14H26O/c1-13(2,3)14(15)10-6-9-12(14)11-7-4-5-8-11/h11-12,15H,4-10H2,1-3H3 |
Clé InChI |
UBOUZFDYGXBBHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(CCCC1C2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


